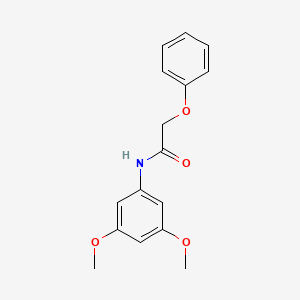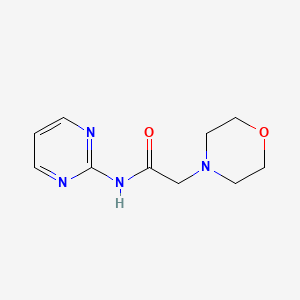![molecular formula C14H16N4O4 B5761571 methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)
methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate, also known as metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family of herbicides and is used to control weeds in crops such as corn, soybeans, and cotton. Metolachlor is known for its selective pre-emergent activity, which means it controls weeds before they emerge from the soil.
作用机制
Metolachlor inhibits the biosynthesis of fatty acids in weeds, which leads to their death. It works by inhibiting the enzyme called acetyl-CoA carboxylase, which is responsible for the synthesis of fatty acids. This results in the accumulation of toxic levels of malonyl-CoA, which ultimately leads to the death of the weed.
Biochemical and Physiological Effects:
Metolachlor has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. However, it can be toxic to some aquatic organisms, such as shrimp and crayfish. Metolachlor has also been found to have a low potential for groundwater contamination.
实验室实验的优点和局限性
Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plants. Its selective pre-emergent activity makes it an ideal herbicide for controlling weeds in experimental plots. However, its long-lasting residual activity can make it difficult to conduct experiments in the same plot for an extended period.
未来方向
There is ongoing research to develop new herbicides that are more selective and have less impact on the environment. Some potential future directions for research on methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate include:
1. Developing new formulations of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate that are more effective against specific weed species.
2. Studying the impact of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate on soil microorganisms and their role in the breakdown of the herbicide.
3. Investigating the potential for methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate to be used in combination with other herbicides to improve weed control.
4. Developing new methods for the application of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate to reduce the risk of groundwater contamination.
5. Studying the impact of methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate on non-target organisms, such as insects and soil-dwelling organisms.
Conclusion:
Metolachlor is a widely used herbicide in agriculture that has been extensively studied for its herbicidal activity and its impact on the environment. It works by inhibiting the biosynthesis of fatty acids in weeds, which leads to their death. Metolachlor has minimal impact on non-target organisms, but it can be toxic to some aquatic organisms. Ongoing research is focused on developing new herbicides that are more selective and have less impact on the environment.
合成方法
Metolachlor is synthesized by the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with 2-methoxy-4,6-dimethylpyrimidine in the presence of a base. The resulting product is then treated with methyl chloroformate to give methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate.
科学研究应用
Metolachlor has been extensively studied for its herbicidal activity and its impact on the environment. It has been found to be effective in controlling a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. Metolachlor is also known for its long-lasting residual activity, which means it remains active in the soil for an extended period.
属性
IUPAC Name |
methyl 4-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-4-15-12-16-13(21-3)18-14(17-12)22-10-7-5-9(6-8-10)11(19)20-2/h5-8H,4H2,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRJVEPGARJTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5761495.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B5761503.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5761512.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5761526.png)

![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)


![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)
